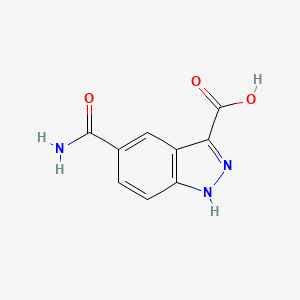

5-Carbamoyl-1H-indazole-3-carboxylic acid

Description

Significance of Nitrogen-Containing Heterocycles in Advanced Chemical Synthesis

Nitrogen-containing heterocycles are cyclic organic compounds containing at least one nitrogen atom in the ring structure. numberanalytics.comwisdomlib.org Their importance in advanced chemical synthesis is immense, stemming from their widespread presence in natural products, such as alkaloids, vitamins, and hormones, as well as in a vast array of synthetic molecules. frontiersin.orgopenmedicinalchemistryjournal.comelsevierpure.com These compounds are crucial building blocks in medicinal chemistry, often forming the core structure of many pharmaceutical agents with antibacterial, antiviral, and anticancer properties. numberanalytics.comnih.gov

The unique structural and electronic properties conferred by the nitrogen atom(s) allow for a diverse range of chemical transformations, making them versatile intermediates in organic synthesis. numberanalytics.com Furthermore, their ability to engage in various non-covalent interactions, such as hydrogen bonding, makes them ideal for designing molecules that can interact with biological targets like enzymes and receptors. openmedicinalchemistryjournal.com Beyond pharmaceuticals, nitrogen heterocycles are integral to the development of functional materials, including polymers and dyes, and are increasingly used as ligands in catalysis to enhance the efficiency and selectivity of chemical reactions. numberanalytics.comfrontiersin.orgopenmedicinalchemistryjournal.com

Overview of Indazole Derivatives in Chemical Sciences

Indazole, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable. nih.govaustinpublishinggroup.comnih.gov While the indazole ring system is not commonly found in nature, synthetic indazole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to intensive research in their synthesis and functionalization. austinpublishinggroup.compnrjournal.com

The versatility of the indazole scaffold allows for the introduction of various substituents at different positions, leading to a wide array of derivatives with distinct biological profiles. nih.govaustinpublishinggroup.comnih.gov These derivatives have been investigated for their potential as anti-inflammatory, antitumor, antiarrhythmic, and antimicrobial agents, among others. nih.govresearchgate.net The ability to selectively modify the indazole core has made it a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. pnrjournal.com

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

5-carbamoyl-1H-indazole-3-carboxylic acid |

InChI |

InChI=1S/C9H7N3O3/c10-8(13)4-1-2-6-5(3-4)7(9(14)15)12-11-6/h1-3H,(H2,10,13)(H,11,12)(H,14,15) |

InChI Key |

HEQSEKBQSVPQCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)C(=NN2)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Indazole Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indazole derivatives, allowing for the precise assignment of protons and carbons within the molecule. It is particularly powerful in differentiating between N-1 and N-2 substituted isomers, a common challenge in indazole chemistry. nih.govnih.gov

For 5-Carbamoyl-1H-indazole-3-carboxylic acid, the ¹H-NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-H protons of the indazole ring and the amide, and the O-H proton of the carboxylic acid. The protons on the benzene (B151609) ring (H-4, H-6, and H-7) will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The chemical shift and coupling patterns of these protons are influenced by the electronic effects of the carbamoyl (B1232498) and carboxylic acid groups. The N-H proton of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift, often above 13 ppm, due to its acidic nature and potential involvement in hydrogen bonding. The two protons of the carbamoyl group (-CONH₂) will likely appear as two distinct signals or a broad singlet, while the carboxylic acid proton is also expected to be a broad singlet at a very downfield position (>10 ppm). libretexts.org

¹³C-NMR spectroscopy provides complementary information. The carbonyl carbons of the carboxylic acid and the carbamoyl group are characteristically deshielded, appearing in the range of 160-180 ppm. libretexts.orglibretexts.org The carbons of the indazole ring will resonate in the aromatic region (approx. 110-150 ppm). The position of substitution on the indazole ring significantly affects the chemical shifts of the ring carbons, particularly C3, C3a, and C7a, which is a key diagnostic feature for distinguishing isomers. nih.govresearchgate.net For instance, the C3 signal is typically found at a different chemical shift in 1-substituted versus 2-substituted indazoles. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted NMR data based on known values for related structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification |

|---|---|---|---|

| H-4 | ~8.2 | ~125 | Downfield shift due to proximity to the electron-withdrawing carboxylic acid group. |

| H-6 | ~7.8 | ~122 | Influenced by the carbamoyl group. |

| H-7 | ~7.9 | ~112 | Typically a doublet, deshielded by the ring current. |

| 1-NH | >13.0 (broad s) | - | Acidic proton, deshielded by the aromatic system and hydrogen bonding. |

| COOH | >12.0 (broad s) | ~165 | Highly deshielded acidic proton. libretexts.org |

| CONH₂ | ~7.5-8.0 (broad s) | ~168 | Amide protons, chemical shift can be variable. |

| C3 | - | ~140 | Carbon bearing the carboxylic acid. |

| C3a | - | ~142 | Bridgehead carbon. |

| C4 | - | ~125 | Aromatic carbon. |

| C5 | - | ~128 | Carbon bearing the carbamoyl group. |

| C6 | - | ~122 | Aromatic carbon. |

| C7 | - | ~112 | Aromatic carbon. |

| C7a | - | ~121 | Bridgehead carbon. |

| COOH | - | ~165 | Carboxylic acid carbonyl carbon. libretexts.org |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum is dominated by the characteristic vibrations of the carboxylic acid and carbamoyl moieties.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.comspectroscopyonline.com Superimposed on this broad band may be the N-H stretching vibrations of the indazole ring and the carbamoyl group, typically appearing as sharp to medium bands around 3100-3400 cm⁻¹.

The carbonyl (C=O) stretching region is particularly informative. Two distinct and strong absorption bands are anticipated: one for the carboxylic acid carbonyl, typically around 1680-1710 cm⁻¹, and another for the amide carbonyl (Amide I band) of the carbamoyl group, usually found between 1640-1680 cm⁻¹. orgchemboulder.com The C-O stretching of the carboxylic acid will produce a strong band in the 1210-1320 cm⁻¹ region, while the N-H bending vibration of the amide (Amide II band) appears around 1550-1640 cm⁻¹. orgchemboulder.commdpi.com Vibrations associated with the indazole ring, such as C=N and C=C stretching, will be present in the 1400-1630 cm⁻¹ fingerprint region. mdpi.com

Table 2: Characteristic IR Absorption Frequencies for this compound This interactive table summarizes the expected IR absorption bands.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Indazole/Amide | N-H Stretch | 3100-3400 | Medium, Sharp |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong |

| Amide | C=O Stretch (Amide I) | 1640-1680 | Strong |

| Indazole Ring | C=N, C=C Stretch | 1400-1630 | Medium to Strong |

| Amide | N-H Bend (Amide II) | 1550-1640 | Medium |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Strong |

Mass Spectrometry (MS) Applications in Compound Characterization

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation of indazole carboxylic acid derivatives is often characterized by several key pathways. A common fragmentation for carboxylic acids is the loss of the hydroxyl radical (•OH, M-17) and the carboxyl group (•COOH, M-45). libretexts.org The most prominent fragmentation for many carboxylic acid derivatives is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion (R-CO⁺). libretexts.org

For this compound, the initial fragmentation would likely involve the carboxylic acid group. Subsequent fragmentation could involve the carbamoyl substituent. For instance, cleavage of the C3-COOH bond would result in a significant fragment. The carbamoyl group at the C5 position can undergo fragmentation through the loss of isocyanic acid (HNCO) or the carbamoyl radical (•CONH₂). The fragmentation pattern of the indazole ring itself can also contribute to the spectrum, although it is generally more stable. Studies on related indazole structures with carboxamide groups show that γ-cleavage at the side chain is a common fragmentation pathway. researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound This interactive table shows potential m/z values for major fragments.

| Fragment | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | 191 |

| [M-OH]⁺ | Loss of hydroxyl radical | 174 |

| [M-COOH]⁺ | Loss of carboxyl group | 146 |

| [M-H₂O]⁺ | Loss of water | 173 |

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

Indazole carboxylic acids typically form centrosymmetric dimers in the crystal lattice through strong intermolecular hydrogen bonds between the carboxylic acid groups (O-H···O). mdpi.comresearchgate.net This is a highly prevalent and stabilizing supramolecular synthon. For this compound, it is expected that two molecules will associate via a pair of O-H···O hydrogen bonds, forming a planar eight-membered ring.

Furthermore, the presence of the N-H group on the indazole ring and the -CONH₂ group at the 5-position introduces additional hydrogen bond donors and acceptors. This allows for the formation of an extended hydrogen-bonding network. The indazole N-H can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring carboxylic acid or carbamoyl group. mdpi.com Similarly, the amide N-H protons of the carbamoyl group can form hydrogen bonds with the oxygen atoms of adjacent molecules, leading to the formation of sheets or more complex three-dimensional architectures. mdpi.com These supramolecular interactions dictate the crystal packing and influence the physical properties of the compound.

Ultraviolet-Visible (UV-Vis) Derivative Spectrophotometry for Isomeric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and can be a useful tool for analyzing indazole isomers. The UV-Vis spectrum of an indazole derivative is sensitive to the substitution pattern on the aromatic ring and the position of substitution on the nitrogen atoms (N-1 vs. N-2). researchgate.net

Indazole itself exhibits characteristic absorption bands in the UV region. The introduction of chromophoric and auxochromic groups, such as the carboxylic acid and carbamoyl groups in this compound, will cause a bathochromic (red) shift of these absorption maxima. The exact position of the λ_max depends on the extent of conjugation in the molecule.

Different isomers of a substituted indazole will likely have distinct UV-Vis spectra. For example, the electronic environment, and therefore the energy of the π→π* transitions, would differ between 5-carbamoyl and, for instance, a 6-carbamoyl or 7-carbamoyl isomer. This difference in λ_max and molar absorptivity can be exploited for quantitative analysis of isomeric mixtures. researchgate.net Derivative spectrophotometry, which involves calculating the first or higher-order derivative of the absorbance spectrum, can enhance the resolution of overlapping spectral bands, making it a powerful technique for the simultaneous determination of isomers in a mixture without prior separation.

Computational and Theoretical Investigations of Indazole Carboxylic Acid Analogues

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and reactivity of molecules. nih.gov These methods have been applied to various indazole derivatives to understand their fundamental chemical properties. nih.gov

Electronic Structure and Reactivity Descriptors (HOMO/LUMO Analysis)

The electronic properties of molecules are crucial in determining their reactivity and biological activity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical parameters used to characterize the electron-donating and accepting abilities of a molecule, respectively. nih.gov

A small energy gap between the HOMO and LUMO indicates that a molecule is more chemically reactive. nih.gov For indazole derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to compute HOMO and LUMO energies. nih.gov This analysis helps in understanding the charge transfer within the molecule and its potential to interact with biological targets. The energies of these frontier orbitals and their gap are indicative of the molecule's kinetic stability and chemical reactivity.

Table 1: Frontier Molecular Orbital Energies for Indazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indazole Derivative 8a | -6.21 | -0.87 | 5.34 |

| Indazole Derivative 8c | -6.35 | -1.25 | 5.10 |

| Indazole Derivative 8s | -6.42 | -1.63 | 4.79 |

This interactive table is based on data from a study on novel indazole derivatives. nih.gov

Energy Gap Analysis and Orbital Interactions

The HOMO-LUMO energy gap is a critical parameter derived from quantum chemical calculations that provides insights into the stability and reactivity of a molecule. nih.gov A larger energy gap implies higher stability and lower reactivity, while a smaller gap suggests the molecule is more prone to chemical reactions.

For instance, in a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations revealed a significant energy gap, indicating high electronic stability and low reactivity. nih.gov Similar analyses on indazole derivatives help in understanding their potential for various applications, including optoelectronics and pharmaceuticals. nih.gov The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, further elucidates regions of the molecule that are electron-rich or electron-poor, highlighting potential sites for electrophilic and nucleophilic attack. nih.govnih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein. nih.gov

Prediction of Binding Energies and Conformational Preferences

Molecular docking simulations can predict the binding energy of a ligand to its receptor, providing a quantitative measure of the binding affinity. nih.gov For indazole derivatives, these simulations have been used to study their interactions with various protein targets, such as Hypoxia-inducible factor 1-alpha (HIF-1α), a key protein in cancer progression. nih.gov By predicting the binding modes and energies, researchers can identify the most promising compounds for further development. nih.gov The stability of the ligand-protein complex can be further assessed using molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the complex over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govresearchgate.net

2D and 3D QSAR Approaches for Activity Prediction

Both 2D and 3D QSAR models have been developed for indazole derivatives to predict their biological activities, such as anticancer and anti-mycobacterial effects. researchgate.netnih.gov

2D QSAR models use descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties. researchgate.netfrontiersin.orgnih.gov These models are generally faster to develop and can provide valuable insights into the structural features that influence activity. frontiersin.orgnih.gov For example, a 2D QSAR study on indazole derivatives as TTK inhibitors for cancer treatment revealed the importance of descriptors related to hydrogen count and hydrophilicity. researchgate.net

3D QSAR models, on the other hand, consider the three-dimensional structure of the molecules and their alignment in space. nih.gov These models often use fields, such as steric and electrostatic fields, to describe the properties of the molecules. nih.gov 3D QSAR studies on indazole derivatives have highlighted the crucial role of steric, electrostatic, and hydrophobic interactions in determining their inhibitory activity against targets like HIF-1α. nih.gov The contour maps generated from 3D QSAR models provide a visual representation of the regions where modifications to the molecular structure could enhance or decrease biological activity. nih.gov

Table 2: Comparison of 2D and 3D QSAR Models for Indazole Derivatives

| QSAR Model | Key Descriptors/Fields | Application Example | Reference |

| 2D-QSAR | Hydrogen count, hydrophilicity | TTK inhibitors for cancer | researchgate.net |

| 3D-QSAR | Steric, electrostatic, hydrophobic fields | HIF-1α inhibitors for cancer | nih.gov |

This interactive table summarizes findings from QSAR studies on indazole derivatives.

Mechanistic Studies through Computational Chemistry (e.g., Reaction Pathways)

One of the common methods for preparing 1H-indazole-3-carboxylic acid involves the cyclization of aryl hydrazones. google.com Computational studies can model the energies of the intermediates and transition states in this process, providing insight into the reaction kinetics and thermodynamics. For instance, alkylation of 1H-indazole can lead to a mixture of N-1 and N-2 isomers. Theoretical studies have shown that N-1 isomers are generally thermodynamically more stable, while N-2 isomers are kinetically favored. nih.gov The choice of solvent and reaction conditions can influence the ratio of these isomers, a phenomenon that can be rationalized through computational models of the reaction pathways. nih.gov

Several synthetic strategies for indazole-3-carboxylic acid have been documented, each with distinct pathways that can be analyzed computationally. One method starts from isatin, which is hydrolyzed and converted to a diazonium salt, followed by reduction and cyclization. google.com Another approach involves the reaction of 2-methyl-3-nitroaniline (B147196) and subsequent treatment with sulfuric acid. google.com The efficiency and potential barriers of these multi-step syntheses can be evaluated using computational methods to optimize reaction conditions and yields.

A notable synthesis route for 1H-indazole-3-carboxamides involves the coupling of 1H-indazole-3-carboxylic acid with various amines. researchgate.net This process often utilizes coupling agents like HOBT and EDC. DFT calculations can be employed to study the mechanism of this amide bond formation, clarifying the role of the coupling agents and the reactivity of different amine substrates. dntb.gov.ua Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent an efficient method for synthesizing substituted indazole compounds, and computational investigations help in understanding the catalytic cycle and stability of the resulting derivatives. dntb.gov.ua

Table 1: Investigated Synthetic Pathways for Indazole Carboxylic Acid Derivatives

| Starting Material | Reagents | Product | Key Findings/Observations | Reference(s) |

| 1H-Indazole | Halo esters (X(CH2)nCO2R) in alkaline solution | N-1 and N-2 substituted indazole esters | Leads to mixtures of N-1 and N-2 isomers; N-1 isomer typically predominates. | nih.gov |

| Isatin | 1. NaOH (aq) 2. Diazotization 3. Reduction 4. Acidic Cyclization | 1H-Indazole-3-carboxylic acid | A multi-step process involving aryl hydrazine (B178648) intermediates. | google.com |

| SEM-protected Indazole | 1. n-Butyl lithium 2. CO2 | 1H-Indazole-3-carboxylic acid | Introduction of a carboxyl group via lithiation. | researchgate.net |

| 1H-Indazole-3-carboxylic acid | Substituted amines, HOBT, EDC, TEA | 1H-Indazole-3-carboxamides | Amide coupling reaction to form a variety of carboxamide derivatives. | |

| 2-(2-aminophenyl)acetamide derivatives | Diazotization (e.g., NaNO2, HCl) | 1H-Indazole-3-carboxamide derivatives | A simple and fast method with high yields for synthesizing key drug intermediates. | google.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of indazole carboxylic acid analogues in biological systems. These simulations provide atomic-level insights into the conformational changes, binding stability, and intermolecular interactions of these ligands with their target proteins over time. mdpi.comnih.gov

MD simulations have been instrumental in studying the interaction of indazole derivatives with various protein targets, such as vascular endothelial growth factor receptor 2 (VEGFR2) kinase, a key player in angiogenesis. mdpi.comnih.gov In these studies, simulations are run to observe how the ligand, once docked into the active site, behaves and maintains its interactions. The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period.

For a series of dimeric indazole derivatives targeting VEGFR2, MD simulations revealed that the stability of their binding poses is maintained through a network of interactions. mdpi.comnih.gov These include hydrogen bonds, π-π stacking, and π-cation interactions with key amino acid residues in the kinase's binding pocket, such as Cys919, Ala866, Lys868, Glu885, and Phe918. mdpi.comnih.gov For example, simulations showed that a specific indazole analogue could form a stable hydrogen bond with the backbone C=O of Cys919, a crucial interaction for potent kinase inhibition. mdpi.com In contrast, other analogues in the series showed greater distances to this residue, precluding a similar hydrogen bond. mdpi.com

Furthermore, MD simulations combined with methods like Density Functional Theory (DFT) have been used to investigate the corrosion inhibition properties of indazole derivatives on metal surfaces. acs.orgnih.gov These simulations model the adsorption of inhibitor molecules on the surface, revealing that they tend to adsorb in a parallel manner to maximize surface coverage and form a protective film. acs.org This demonstrates the versatility of MD simulations in exploring the dynamic behavior of these compounds in different environments.

Table 2: Summary of Molecular Dynamics Simulation Findings for Indazole Analogues

| System/Target | Indazole Analogue(s) | Simulation Time | Key Findings | Reference(s) |

| VEGFR2 Kinase | Dimeric indazoles | Not specified | Ligands bind efficiently in the kinase pocket; stability is maintained by hydrogen bonds and various stacking interactions with residues like Ala866, Lys868, Glu885, Thr916, Glu917, and Phe918. | mdpi.comnih.gov |

| VEGFR2 Kinase | Indazole 7 (a carbazole) | Not specified | Forms two stabilizing hydrogen bonds with Cys919: N-H···O=C and N(H)···H-N. | mdpi.com |

| Copper Surface in H2SO4 | 5-Methoxy-indazole (MIA) and Methyl 1H-indazole-5-carboxylate (MIC) | Not specified | Inhibitor molecules adsorb in a parallel fashion on the copper surface, forming a protective film. The adsorption follows the Langmuir model, indicating both chemical and physical adsorption. | acs.orgnih.gov |

| Fructose-1,6-bisphosphatase | Thiazole and Oxazole Derivatives (related heterocyclic systems) | 5 ns | Used to investigate conformational changes in the protein-ligand complex. | scienceopen.com |

Structure Activity Relationship Sar Studies of Indazole Carboxylic Acid Derivatives

Impact of Carboxylic Acid Moiety Modifications on Biological Interactions

The carboxylic acid group at the C3 position of the indazole ring is a key feature for interaction with various biological targets. However, its acidic nature can sometimes limit properties like cell permeability. Consequently, modifications of this moiety have been a central theme in SAR studies.

Research on 2,3-diphenyl-2H-indazole derivatives has shown that replacing a carboxylic acid group with various carboxamides can be a fruitful strategy. nih.gov While esters are often considered prodrugs that can be hydrolyzed back to the active carboxylic acid, amides offer a more stable alternative. nih.gov In the context of synthetic cannabinoids derived from indazole-3-carboxylic acid, it has been observed that metabolites lacking the carboxylic acid functionality can still retain potent activity at cannabinoid receptors. researchgate.net

The conversion of the carboxylic acid to amides, esters, or other related groups significantly alters the electronic and hydrogen bonding properties of the molecule, thereby influencing its interaction with target proteins. For instance, in the development of anticandidal agents, the transformation of carboxylic acids into a series of N-substituted carboxamides was explored to improve activity. nih.gov

Influence of Carbamoyl (B1232498) Group Position and Substitution Patterns on Activity

The position and substitution pattern of the carbamoyl group, both on the indazole core and as a modification of the C3-carboxylic acid, play a pivotal role in determining biological activity. When the C3-carboxylic acid is converted to a carboxamide, the substituents on the amide nitrogen can profoundly influence potency and selectivity.

In a series of 2,3-diphenyl-2H-indazole derivatives, the methyl ester and carboxylic acid groups were replaced by methyl carbamate, as well as by unsubstituted and N-substituted carboxamides, to probe the structural requirements for anticandidal activity. nih.gov This highlights the importance of the nature of the substituent on the amide nitrogen in modulating biological response.

For indazole-3-carboxamides acting as calcium-release activated calcium (CRAC) channel blockers, the nature of the aryl group of the arylamine attached to the carboxamide at the C3 position significantly affects activity. nih.gov Compounds with a 2,6-difluorophenyl or a 3-fluoro-4-pyridyl group were found to be among the most potent inhibitors. nih.gov

| Compound ID | Ar Group on C3-Carboxamide | CRAC Channel Inhibition (IC50) |

| 12a | 2,6-difluorophenyl | Sub-µM |

| 12b | 3-fluoro-4-pyridyl | Sub-µM |

| 12e | Aryl group | Sub-µM |

This table presents a selection of indazole-3-carboxamide derivatives and the impact of the substituent on the amide nitrogen on their inhibitory activity against the CRAC channel. nih.gov

Regiochemical Importance of Amide Linkers in Bioactive Analogues

The regiochemistry of the amide linker in indazole derivatives is a critical determinant of their biological activity. Studies on indazole-3-carboxamides as CRAC channel blockers have demonstrated the absolute requirement of the 3-carboxamide regiochemistry for activity. nih.gov

A direct comparison between an indazole-3-carboxamide and its corresponding reverse amide isomer revealed a stark difference in activity. The indazole-3-carboxamide actively inhibited calcium influx with a sub-micromolar IC50 value, whereas the reverse amide isomer was completely inactive, even at high concentrations. nih.govnih.gov This underscores the specific orientation required for the amide group to effectively interact with the biological target. This finding is significant as it establishes a clear regiochemical requirement for this class of CRAC channel blockers. nih.gov

| Compound | Linker Regiochemistry | Calcium Influx Inhibition (IC50) |

| Indazole-3-carboxamide | 3-CO-NH-Ar | Sub-µM |

| Reverse Amide Isomer | 3-NH-CO-Ar | Inactive at 100 µM |

This table illustrates the critical importance of the amide linker's regiochemistry at the C3 position of the indazole core for CRAC channel inhibitory activity. nih.govnih.gov

Stereochemical Considerations in Indazole Derivative Activity

Stereochemistry introduces a three-dimensional aspect to the SAR of indazole derivatives, which can have a profound impact on their interaction with chiral biological macromolecules like enzymes and receptors. The introduction of a chiral center, particularly at the C3 position, can lead to enantiomers with significantly different biological activities.

A highly C3-selective allylation reaction of 1H-N-(benzoyloxy)indazoles using copper hydride catalysis has been developed to efficiently prepare C3-allyl 1H-indazoles with quaternary stereocenters in high enantioselectivity. nih.gov This method allows for the synthesis of chiral indazole derivatives that are valuable for medicinal chemistry, as the different enantiomers can be evaluated for their biological activity. nih.gov

In another study, SAR of N-substituted prolinamido indazole derivatives revealed that compounds containing a β-proline moiety had improved activity against ROCK I compared to analogues with an α-proline moiety, highlighting the importance of the stereochemistry of the amino acid scaffold attached to the indazole core. nih.gov

Role of Substituents on the Indazole Core (e.g., C3, C5, C6) in Modulating Activity

Substituents on the benzene (B151609) ring of the indazole core, particularly at the C5 and C6 positions, are crucial for fine-tuning the biological activity of these compounds. SAR studies have shown that both the electronic nature and the steric bulk of these substituents can influence potency and selectivity. nih.gov

In the context of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, SAR analysis indicated that substituents at both the 4-position and the 6-position of the 1H-indazole scaffold played a vital role in inhibitory activity. nih.gov Similarly, for a series of 1H-indazole amide derivatives as extracellular signal-regulated kinase (ERK) inhibitors, the substituents on the indazole core were optimized to achieve potent enzymatic and cellular activity. nih.gov

For CRAC channel blockers, the presence of a 1-(2,4-dichlorobenzyl) moiety on the indazole nitrogen was shown to afford derivatives with excellent activity. nih.gov Furthermore, substituents at other positions of the indazole core have been shown to be critical for inhibitory activities against various enzymes. nih.gov

| Indazole Core Position | Substituent Impact on Activity | Target |

| C3 | A suitably substituted carbohydrazide (B1668358) moiety is crucial for potent IDO1 inhibitory activity. nih.gov | IDO1 |

| C4 and C6 | Substituent groups at these positions play a crucial role in IDO1 inhibition. nih.gov | IDO1 |

| C6 | Aryl groups on the C6 position of the indazole core were found to be important for inhibitory activities. nih.gov | Various |

This table summarizes the influence of substituents at different positions of the indazole core on biological activity against various targets.

Bioisosteric Replacement Strategies for Carboxylic Acid Groups

To overcome potential liabilities associated with the carboxylic acid group, such as limited permeability and susceptibility to metabolic conjugation, bioisosteric replacement is a commonly employed strategy in drug design. nih.govnih.gov A bioisostere is a functional group that mimics the physicochemical properties of the original group, such as size, shape, and electronic distribution, while potentially improving the pharmacokinetic profile of the molecule. drughunter.com

Several functional groups have been successfully used as bioisosteres for carboxylic acids. These can be broadly categorized into ionizable and non-ionizable replacements. nih.gov

Common Bioisosteres for Carboxylic Acids:

Tetrazoles: This acidic heterocycle is one of the most common carboxylic acid bioisosteres. drughunter.comyoutube.com It is a planar, aromatic ring system with a pKa similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH. youtube.com

Acyl Sulfonamides: These compounds are also acidic and can act as effective mimics of the carboxylate group. nih.gov

Hydroxyisoxazoles: The 3-hydroxyisoxazole moiety is a planar, acidic heterocycle that has been used as a carboxylic acid isostere in various bioactive compounds. nih.gov

Hydroxamic Acids: This functional group can also serve as a bioisostere for carboxylic acids. enamine.net

Q & A

Q. What are the optimal synthetic routes for 5-carbamoyl-1H-indazole-3-carboxylic acid, and how can reaction conditions be systematically optimized?

The synthesis of indazole derivatives often involves condensation reactions under reflux conditions. For example, similar compounds (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) are synthesized by refluxing precursors like 2-aminothiazol-4(5H)-one with acetic acid and sodium acetate for 3–5 hours . To optimize conditions for this compound:

- Methodology : Use a factorial design approach to test variables (temperature, molar ratios, solvent systems). For instance, vary acetic acid concentration (50–100%) and reaction time (1–6 hours) to identify yield maxima .

- Characterization : Monitor reaction progress via TLC or HPLC and confirm purity through NMR (e.g., verifying carbamoyl proton signals at δ 8.1–8.3 ppm) .

Q. What analytical techniques are recommended for characterizing this compound and detecting impurities?

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard Mitigation :

- Emergency Measures : For accidental exposure, rinse skin with water for 15 minutes and consult medical guidance .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound in aqueous environments?

Q. How do structural modifications to the indazole core influence biological activity, and what strategies can prioritize derivatives for testing?

Q. How should researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?

- Troubleshooting Framework :

- Hypothesis Testing : If NMR shows extra peaks, hypothesize impurities (e.g., unreacted starting material) and confirm via spiking experiments .

- Pathway Analysis : For byproducts, propose alternative reaction pathways (e.g., cyclization or oxidation) and validate using LC-MS/MS .

- Collaborative Review : Cross-validate data with independent labs to rule out instrumentation errors .

Q. What experimental designs are effective for studying the compound’s role in catalytic or enzymatic systems?

- Kinetic Studies :

- Inhibition Assays : Design dose-response curves (0.1–100 μM) to determine IC₅₀ values, using fluorogenic substrates for high-throughput screening .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.